molecular formula C10H8Br2N4O2S B2707372 2,4-dibromo-6-[(1E)-[(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl]benzene-1,3-diol CAS No. 468755-27-3

2,4-dibromo-6-[(1E)-[(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl]benzene-1,3-diol

Cat. No.: B2707372
CAS No.: 468755-27-3
M. Wt: 408.07
InChI Key: SMNMBBUKLLJTET-QLKAYGNNSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2,4-dibromo-6-[(1E)-[(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl]benzene-1,3-diol consists of a benzene ring with two bromine atoms (2,4-dibromo substitution) and a hydroxyl group (phenol) at positions 1 and 3. Additionally, it contains a triazole ring with a sulfanyl group and a methyl group attached. The compound’s stereochemistry is represented by the (1E) configuration .

Scientific Research Applications

Synthesis and Antiproliferative Activities

A series of derivatives related to the chemical structure of interest have been synthesized and evaluated for their antiproliferative activity against obesity-related colorectal cells and their ability to inhibit pancreatic lipase. One compound, in particular, demonstrated promising cytotoxicity across various cancer cell lines with potential as a druggable lead for antidiabesity and antineoplastic capacities (M. Shkoor et al., 2021).

Catalytic Oxidation and Transfer Hydrogenation

Research involving half-sandwich Ruthenium(II) complexes of click-generated 1,2,3-triazole-based organosulfur/-selenium ligands has shown structural and donor site-dependent catalytic oxidation and transfer hydrogenation aspects. These complexes have been characterized and explored for their efficiency in catalytic processes, indicating a novel approach towards understanding the reaction mechanisms and enhancing the catalytic performance (Fariha Saleem et al., 2013).

Corrosion Inhibition

Investigations into Schiff bases derived from similar chemical structures have demonstrated their effectiveness as corrosion inhibitors in acid solution. These compounds significantly decrease the corrosion rate of mild steel, acting as mixed inhibitors by affecting both cathodic and anodic corrosion currents. The adsorption of these inhibitors follows the Langmuir adsorption isotherm, providing insights into the development of new corrosion inhibitors (M. Behpour et al., 2009).

Antioxidant and Anti-inflammatory Agents

A series of compounds, including those structurally related to the chemical of interest, have been synthesized and screened for their antioxidant and anti-inflammatory activities. Among them, specific compounds have shown excellent antioxidant activity, with others demonstrating significant anti-inflammatory properties. These findings suggest potential therapeutic applications for conditions associated with oxidative stress and inflammation (P. Kate et al., 2020).

Synthesis and Biological Evaluation

Further research into triazole derivatives, including those related to the compound , has involved their synthesis and evaluation for antimicrobial activities. A series of novel Schiff bases have been synthesized and tested for their antibacterial and antifungal activities, demonstrating that some compounds possess biologically active properties, potentially offering new avenues for antimicrobial drug development (Yatin J. Mange et al., 2013).

Properties

IUPAC Name

4-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Br2N4O2S/c1-4-14-15-10(19)16(4)13-3-5-2-6(11)9(18)7(12)8(5)17/h2-3,17-18H,1H3,(H,15,19)/b13-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMNMBBUKLLJTET-QLKAYGNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=S)N1N=CC2=CC(=C(C(=C2O)Br)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NNC(=S)N1/N=C/C2=CC(=C(C(=C2O)Br)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Br2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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